An In-depth Technical Guide to the Physical Properties of 2-[(2-Methoxyethyl)amino]acetamide Hydrochloride
An In-depth Technical Guide to the Physical Properties of 2-[(2-Methoxyethyl)amino]acetamide Hydrochloride
Introduction
For researchers, scientists, and professionals in drug development, a comprehensive understanding of the physical properties of a chemical entity is fundamental. These properties govern a compound's behavior from synthesis and purification to formulation and its ultimate physiological effects. This guide provides an in-depth exploration of the key physical characteristics of 2-[(2-Methoxyethyl)amino]acetamide hydrochloride.
Due to the limited availability of direct experimental data for 2-[(2-Methoxyethyl)amino]acetamide hydrochloride in publicly accessible databases, this guide will leverage data from structurally analogous compounds and focus on the established, rigorous methodologies for determining these critical physical parameters. This approach ensures scientific integrity by grounding the discussion in proven experimental techniques while transparently acknowledging the absence of direct empirical values for the specified molecule.
Predicted Physicochemical Properties
In the absence of experimental data, computational predictions for a closely related compound, 2-(2-amino-1,3-thiazol-4-yl)-N-(2-methoxyethyl)acetamide, can provide valuable estimations. It is crucial to note that these are theoretical values and should be confirmed by empirical testing.
| Property | Predicted Value | Source |
| Molecular Weight | 215.28 g/mol | [1] |
| Molecular Formula | C₈H₁₃N₃O₂S | [1] |
| XLogP3 | -0.3 | [1] |
| Hydrogen Bond Donors | 2 | [1] |
| Hydrogen Bond Acceptors | 5 | [1] |
| Rotatable Bond Count | 5 | [1] |
| Topological Polar Surface Area | 105 Ų | [1] |
Methodologies for Physical Property Determination
The following sections detail the authoritative, step-by-step protocols for determining the key physical properties of a compound like 2-[(2-Methoxyethyl)amino]acetamide hydrochloride.
Melting Point Determination
The melting point is a critical indicator of a substance's purity. For pharmaceutical compounds, the United States Pharmacopeia (USP) provides a standardized method, USP <741>, to ensure accuracy and reproducibility.[2][3][4][5][6]
Principle: The melting range is the temperature interval between the appearance of the first liquid droplet and the complete liquefaction of the solid. A narrow melting range is indicative of a high degree of purity.
Experimental Protocol (USP <741> Class Ia):
-
Sample Preparation: Gently pulverize the dry sample to a fine powder.
-
Capillary Filling: Introduce the powdered sample into a capillary tube (0.8-1.2 mm internal diameter) to a packed height of 2.5-3.5 mm.[5]
-
Instrument Setup: Place the capillary tube into a calibrated melting point apparatus.
-
Heating: Heat the sample at a controlled rate. The USP recommends a heating rate of 1 ± 0.5 °C/minute, starting approximately 5°C below the expected melting point.[5]
-
Observation: The onset of melting is the temperature at which the column of the substance is observed to collapse against the side of the capillary tube. The clear point is the temperature at which the substance becomes completely liquid.
-
Reporting: Record the temperature range from the onset of melting to the clear point.
Caption: Workflow for Melting Point Determination via USP <741>.
Solubility Profile
Solubility is a crucial parameter for drug development, influencing bioavailability and formulation strategies. The European Pharmacopoeia provides guidelines for solubility determination.
Principle: The solubility of a substance is the concentration at which a solution is saturated at a specific temperature. It is typically determined by the shake-flask method, where excess solute is equilibrated with the solvent.
Experimental Protocol (Adapted from European Pharmacopoeia and other guidelines): [7]
-
Solvent Selection: A range of solvents should be tested, including water, buffered solutions at various pH values (e.g., pH 1.2, 4.5, 6.8), and relevant organic solvents.
-
Equilibration: Add an excess amount of the compound to a known volume of the solvent in a sealed container.
-
Agitation: Agitate the mixture at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period to reach equilibrium (typically 24-48 hours).
-
Phase Separation: Separate the undissolved solid from the solution by centrifugation or filtration (using a filter that does not adsorb the solute).
-
Quantification: Analyze the concentration of the solute in the clear supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy.
-
Reporting: Express solubility in terms of mass per unit volume (e.g., mg/mL).
Caption: Shake-Flask Method for Solubility Determination.
Spectroscopic Characterization
Spectroscopic techniques provide invaluable information about the molecular structure of a compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.[8][9][10][11]
Principle: NMR spectroscopy exploits the magnetic properties of certain atomic nuclei. The chemical shift of a nucleus provides information about its local electronic environment, while spin-spin coupling reveals connectivity between neighboring nuclei.
¹H NMR Spectroscopy Protocol:
-
Sample Preparation: Dissolve 1-5 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., D₂O, DMSO-d₆, CDCl₃). Add a small amount of a reference standard, such as tetramethylsilane (TMS).
-
Data Acquisition: Acquire the ¹H NMR spectrum on a calibrated NMR spectrometer.
-
Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and calibrating the chemical shift scale to the reference standard.
-
Spectral Interpretation:
-
Chemical Shift (δ): Analyze the position of each signal to infer the electronic environment of the protons.
-
Integration: Determine the relative number of protons giving rise to each signal.
-
Multiplicity: Analyze the splitting pattern of each signal to determine the number of neighboring protons.
-
Coupling Constants (J): Measure the distance between the peaks in a multiplet to gain information about the dihedral angle between coupled protons.
-
¹³C NMR Spectroscopy Protocol:
The protocol is similar to ¹H NMR, but with a few key differences:
-
Larger sample quantities may be required due to the lower natural abundance of ¹³C.
-
Spectra are typically acquired with proton decoupling to simplify the spectrum to single lines for each unique carbon atom.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.[12][13][14][15][16]
Principle: Molecules absorb infrared radiation at specific frequencies that correspond to the vibrational energies of their chemical bonds.
Attenuated Total Reflectance (ATR) FT-IR Spectroscopy Protocol:
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
-
Data Acquisition: Collect the IR spectrum over the mid-IR range (typically 4000-400 cm⁻¹).[16]
-
Spectral Interpretation:
-
N-H Stretch: Look for absorptions in the 3500-3300 cm⁻¹ region, characteristic of amines and amides.
-
C-H Stretch: Identify aliphatic C-H stretches just below 3000 cm⁻¹.
-
C=O Stretch: A strong absorption in the 1700-1630 cm⁻¹ region is indicative of the amide carbonyl group.
-
C-O Stretch: Look for C-O stretching vibrations from the methoxy group in the 1250-1000 cm⁻¹ region.
-
Fingerprint Region: The complex pattern of absorptions below 1500 cm⁻¹ is unique to the molecule and can be used for identification by comparison to a reference spectrum.
-
Caption: General workflows for NMR and IR spectroscopic analysis.
Conclusion
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